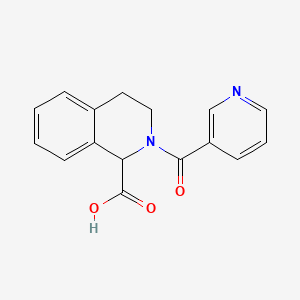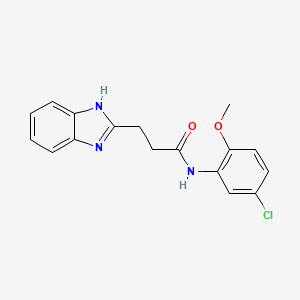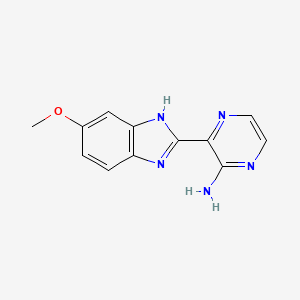
4-(1,3,5-Trimethylpyrazole-4-carbonyl)morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,5-Trimethylpyrazole-4-carbonyl)morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TPCM and has a molecular formula of C14H20N4O4.
Mécanisme D'action
The mechanism of action of TPCM involves the inhibition of COX-2 activity, which leads to the suppression of prostaglandin production. Prostaglandins are involved in various physiological processes, including inflammation and cancer development. By inhibiting COX-2 activity, TPCM reduces the production of prostaglandins, leading to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
TPCM has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer effects in various studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of inflammation and cancer. TPCM has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
TPCM has several advantages for lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. TPCM has also been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, TPCM has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. TPCM also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research of TPCM. One potential direction is the development of TPCM derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of TPCM in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance its anti-tumor effects. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of TPCM.
Conclusion:
In conclusion, 4-(1,3,5-Trimethylpyrazole-4-carbonyl)morpholine-2-carboxylic acid is a chemical compound that has potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising compound for further investigation. The synthesis method of TPCM, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
The synthesis of TPCM involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with morpholine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of TPCM as a white solid with a yield of approximately 70%.
Applications De Recherche Scientifique
TPCM has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. TPCM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and cancer development. TPCM has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-7-10(8(2)14(3)13-7)11(16)15-4-5-19-9(6-15)12(17)18/h9H,4-6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMZDXISRFCEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,5-Trimethylpyrazole-4-carbonyl)morpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)



![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)

![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)


